PROTAC CDK9 ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CDK9 ligand-1 is a compound used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that interacts with the protein to be degraded, another ligand that binds to an E3 ubiquitin ligase, and a linker that connects both . This compound specifically targets cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in transcriptional elongation of several target genes .
准备方法
The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:
Ligand Design: Identification and development of ligands that can selectively bind to CDK9.
Structural Modification: Optimization of the ligand structure to improve stability, biodistribution, and penetrability in vivo.
Linker Attachment: Connecting the CDK9 ligand to an E3 ubiquitin ligase ligand via a suitable linker.
化学反应分析
PROTAC CDK9 ligand-1 undergoes several types of chemical reactions, including:
Ubiquitination: The ligand facilitates the ubiquitination of CDK9 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated CDK9 is subsequently degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase Ligand: A ligand that binds to an E3 ubiquitin ligase.
Linker: A chemical linker that connects the CDK9 ligand to the E3 ubiquitin ligase ligand.
The major product formed from these reactions is the degraded CDK9 protein .
科学研究应用
PROTAC CDK9 ligand-1 has several scientific research applications, including:
Cancer Therapy: This compound has been used in the development of anticancer therapeutics by selectively degrading CDK9, which is involved in the transcription of anti-apoptotic proteins in cancer cells
Drug Discovery: The compound is used in the discovery and development of new drugs targeting CDK9.
Biological Research: This compound is used to study the role of CDK9 in various biological processes, including transcriptional regulation and cell cycle control.
作用机制
The mechanism of action of PROTAC CDK9 ligand-1 involves the following steps:
Binding to CDK9: The ligand selectively binds to CDK9.
Recruitment of E3 Ubiquitin Ligase: The ligand recruits an E3 ubiquitin ligase to the CDK9 protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates CDK9, leading to its degradation by the proteasome.
The molecular targets involved in this process include CDK9 and the E3 ubiquitin ligase .
相似化合物的比较
PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its ability to selectively degrade CDK9 while sparing other CDK family members .
References
属性
分子式 |
C20H28N6O |
---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |
InChI 键 |
ZTQFEMJXWCDAAJ-INIZCTEOSA-N |
手性 SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
规范 SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。